molecular formula C14H12N4O2 B4003742 6-methyl-5-(3-pyrazol-1-ylphenyl)-1H-pyrimidine-2,4-dione

6-methyl-5-(3-pyrazol-1-ylphenyl)-1H-pyrimidine-2,4-dione

Cat. No.: B4003742
M. Wt: 268.27 g/mol
InChI Key: YZIXGSMTNWNEOY-UHFFFAOYSA-N
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Description

6-methyl-5-(3-pyrazol-1-ylphenyl)-1H-pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring fused with a pyrazole moiety. This compound is of significant interest due to its potential pharmacological properties, including antileishmanial and antimalarial activities .

Scientific Research Applications

6-methyl-5-(3-pyrazol-1-ylphenyl)-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has shown potential as an antileishmanial and antimalarial agent.

    Industry: It could be used in the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(3-pyrazol-1-ylphenyl)-1H-pyrimidine-2,4-dione typically involves the nucleophilic addition–elimination reaction of intermediates with various hydrazine derivatives. For example, the reaction of 3-(3-pyrazol-1-ylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with hydrazine hydrate under reflux conditions can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(3-pyrazol-1-ylphenyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Mechanism of Action

The mechanism of action of 6-methyl-5-(3-pyrazol-1-ylphenyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes critical for the survival of parasites like Leishmania and Plasmodium . The compound likely binds to the active site of these enzymes, disrupting their normal function and leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5-(3-pyrazol-1-ylphenyl)-1H-pyrimidine-2,4-dione is unique due to its specific structural features and the combination of a pyrimidine ring with a pyrazole moiety. This unique structure contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-5-(3-pyrazol-1-ylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-12(13(19)17-14(20)16-9)10-4-2-5-11(8-10)18-7-3-6-15-18/h2-8H,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIXGSMTNWNEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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